3-bromotetrahydro-2H-pyran-2-ol

Catalog No.
S9061144
CAS No.
103755-65-3
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromotetrahydro-2H-pyran-2-ol

CAS Number

103755-65-3

Product Name

3-bromotetrahydro-2H-pyran-2-ol

IUPAC Name

3-bromooxan-2-ol

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c6-4-2-1-3-8-5(4)7/h4-5,7H,1-3H2

InChI Key

KDVYYOYHKBYRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)O)Br

3-Bromotetrahydro-2H-pyran-2-ol is a brominated derivative of tetrahydro-2H-pyran-2-ol, characterized by the presence of a bromine atom at the third carbon position and a hydroxyl group at the second position. This compound has gained attention in organic chemistry due to its unique structure, which combines a cyclic ether with a halogenated functional group. The molecular formula for 3-bromotetrahydro-2H-pyran-2-ol is C5_5H9_9BrO, and it has a molar mass of approximately 179.03 g/mol. Its structural features contribute to its reactivity and potential applications in various chemical syntheses.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives. This property makes it a versatile intermediate in organic synthesis.
  • Reduction Reactions: The compound can be reduced to tetrahydro-2H-pyran-2-ol using reducing agents like lithium aluminum hydride. This reaction typically involves the conversion of the bromine atom into a hydrogen atom.
  • Oxidation Reactions: Oxidation can transform 3-bromotetrahydro-2H-pyran-2-ol into more oxidized products, such as carboxylic acids, through the use of oxidizing agents like potassium permanganate.

The synthesis of 3-bromotetrahydro-2H-pyran-2-ol can be accomplished through several methods:

  • Bromination of Tetrahydro-2H-pyran: A common method involves the bromination of 5,6-dihydro-2H-pyran-2-one. The process typically includes:
    • Dissolving 5,6-dihydro-2H-pyran-2-one in methylene chloride.
    • Adding bromine dropwise while controlling the temperature to manage the exothermic reaction.
    • Neutralizing the reaction mixture with triethylamine and purifying the product through washing and drying techniques .
  • Alternative Synthetic Routes: Other synthetic methods may involve different starting materials or conditions, but they generally follow similar principles of functional group transformation.

3-Bromotetrahydro-2H-pyran-2-ol serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in:

  • Synthesis of Pharmaceuticals: Derivatives of this compound may be used to develop new drugs due to their potential biological activity.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules, particularly in the field of medicinal chemistry.

Several compounds share structural similarities with 3-bromotetrahydro-2H-pyran-2-ol:

Compound NameStructural FeaturesUniqueness
3-Bromotetrahydro-2H-pyranLacks hydroxyl group; bromine at C3No carbonyl functionality
2-Bromotetrahydro-2H-pyranBromine at C2 instead of C3Different reactivity profile
3-Chlorotetrahydro-2H-pyranChlorine atom at C3 instead of bromineDifferent halogen affects reactivity
Tetrahydro-2H-pyranNo halogen; only hydroxyl groupLacks halogen functionality

Uniqueness

The presence of both a bromine atom and a hydroxyl group in 3-bromotetrahydro-2H-pyran-2-ol contributes to its distinct reactivity compared to other tetrahydropyrans. This combination allows for diverse synthetic applications while maintaining unique chemical properties that can be exploited in various fields, including pharmaceuticals and materials science .

IUPAC Conventions and Isomeric Considerations

The systematic name 3-bromooxan-2-ol follows IUPAC rules, where "oxan" denotes the tetrahydropyran skeleton. Key identifiers include:

  • Molecular formula: $$ C5H9BrO_2 $$
  • Molecular weight: 193.03 g/mol
  • CAS registry: While no specific CAS number is listed for 3-bromotetrahydro-2H-pyran-2-ol, structurally related compounds like 3-bromotetrahydro-2H-pyran-2-one (CAS 55974-69-1) and 3-bromotetrahydro-2H-pyran (CAS 13047-01-3) provide a framework for comparison.

The chair conformation of the tetrahydropyran ring places the hydroxyl group in an axial or equatorial position, influencing hydrogen bonding and reactivity. Bromine’s electronegativity further modulates ring strain and dipole interactions.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

179.97859 g/mol

Monoisotopic Mass

179.97859 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

Explore Compound Types